REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[C:17]([F:20])([F:19])[F:18])[CH:3]=1.[H][H]>C(O)C.[C].[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][C:4]2[CH:3]=[C:2]([CH3:1])[NH:6][N:5]=2)=[C:9]([C:17]([F:20])([F:19])[F:18])[CH:10]=1 |f:3.4|
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Name
|
5-methyl-3-(4-nitro-2-trifluoromethylphenyloxy)pyrazole
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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CC1=CC(=NN1)OC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
palladium carbon
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Then, the reaction solution was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was filled up to 5 kg/cm2
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was separated by filtration
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off from the filtrate under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)OC1=NNC(=C1)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 76.1% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |